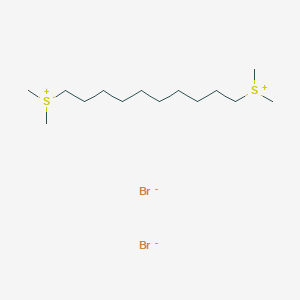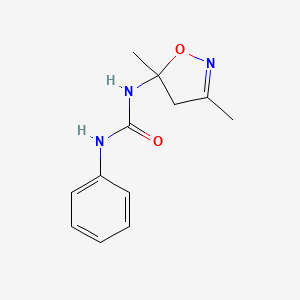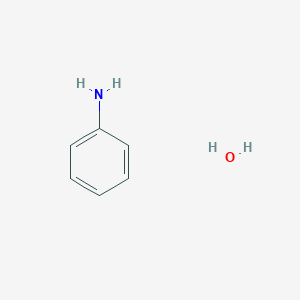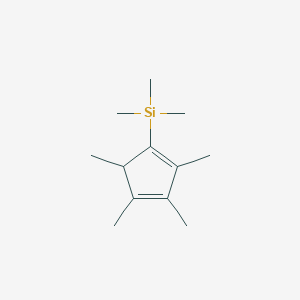![molecular formula C16H20O2S B12564038 2H-Pyran, tetrahydro-2-[1-[3-(phenylthio)-1-propynyl]ethoxy]- CAS No. 184674-08-6](/img/structure/B12564038.png)
2H-Pyran, tetrahydro-2-[1-[3-(phenylthio)-1-propynyl]ethoxy]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyran, tetrahydro-2-[1-[3-(phenylthio)-1-propynyl]ethoxy]- typically involves multiple steps. . This method involves the cyclization of dienones under specific conditions to form the pyran ring.
Another approach involves the phosphine-catalyzed [3 + 3] annulation of ethyl 5-acetoxypenta-2,3-dienoate and 1,3-dicarbonyl compounds . This reaction is versatile and can tolerate a variety of substituents, making it a popular choice for synthesizing substituted pyrans.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The choice of method depends on factors such as yield, cost, and the availability of starting materials. The oxa-6π-electrocyclization and phosphine-catalyzed annulation methods are both scalable and can be adapted for industrial production.
Análisis De Reacciones Químicas
Types of Reactions
2H-Pyran, tetrahydro-2-[1-[3-(phenylthio)-1-propynyl]ethoxy]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
2H-Pyran, tetrahydro-2-[1-[3-(phenylthio)-1-propynyl]ethoxy]- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the production of materials with specific properties, such as polymers and resins.
Mecanismo De Acción
The mechanism of action of 2H-Pyran, tetrahydro-2-[1-[3-(phenylthio)-1-propynyl]ethoxy]- involves its interaction with molecular targets and pathways within biological systems. The compound may act by binding to specific enzymes or receptors, thereby modulating their activity. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Tetrahydro-2-(2-propynyloxy)-2H-pyran: This compound is similar in structure and can undergo similar reactions.
2H-Pyran-2-ol, tetrahydro-: Another related compound with similar chemical properties.
Uniqueness
2H-Pyran, tetrahydro-2-[1-[3-(phenylthio)-1-propynyl]ethoxy]- is unique due to the presence of the phenylthio and propynyl groups, which confer specific chemical properties and reactivity
Propiedades
Número CAS |
184674-08-6 |
|---|---|
Fórmula molecular |
C16H20O2S |
Peso molecular |
276.4 g/mol |
Nombre IUPAC |
2-(5-phenylsulfanylpent-3-yn-2-yloxy)oxane |
InChI |
InChI=1S/C16H20O2S/c1-14(18-16-11-5-6-12-17-16)8-7-13-19-15-9-3-2-4-10-15/h2-4,9-10,14,16H,5-6,11-13H2,1H3 |
Clave InChI |
TUBABDHBGVZCAF-UHFFFAOYSA-N |
SMILES canónico |
CC(C#CCSC1=CC=CC=C1)OC2CCCCO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Oxa-5-azaspiro[3.4]octane-5-carboxylic acid, 1,1-dimethyl-3-oxo-, phenylmethyl ester](/img/structure/B12563964.png)
![3-[3,5-Bis(3-hydroxypropylamino)-2,4,6-trinitroanilino]propan-1-ol](/img/structure/B12563967.png)
![N-[3,5-Bis(trifluoromethyl)phenyl]-N'-(2,6-dimethylphenyl)urea](/img/structure/B12563968.png)

![2-{4-[(Prop-2-yn-1-yl)oxy]phenyl}-1,3-dithiolane](/img/structure/B12563976.png)



![2,3,5-Trimethyl-6-[(prop-2-ene-1-sulfonyl)methyl]pyrazine](/img/structure/B12563999.png)
![1-{4-[(2,4-Dichlorophenyl)methoxy]phenyl}-1H-imidazole](/img/structure/B12564014.png)

![Pentanoic acid, 2-[[(trifluoromethyl)sulfonyl]oxy]-, methyl ester, (2R)-](/img/structure/B12564031.png)

![Methanone, (2,4-dihydroxyphenyl)[4-(dimethylamino)phenyl]-](/img/structure/B12564057.png)
